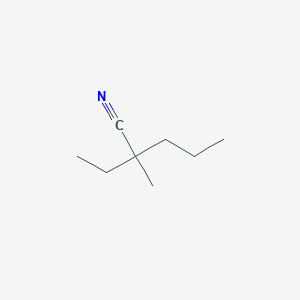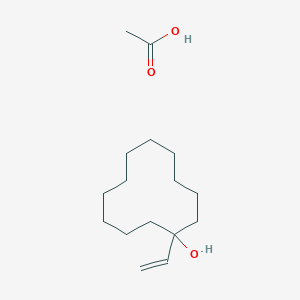
Acetic acid;1-ethenylcyclododecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-ethenylcyclododecan-1-ol is a chemical compound with the molecular formula C14H26O2 It is a combination of acetic acid and 1-ethenylcyclododecan-1-ol, resulting in a unique structure that exhibits properties of both components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-ethenylcyclododecan-1-ol typically involves the esterification of acetic acid with 1-ethenylcyclododecan-1-ol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and requires heating to facilitate the esterification process . The reaction can be represented as follows:
CH3COOH+C2H3C12H23OH→CH3COOC2H3C12H23+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often using continuous flow reactors to maintain optimal reaction conditions. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1-ethenylcyclododecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group back to the alcohol and acetic acid.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like ammonia (NH3) or amines can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and acetic acid.
Substitution: Various esters and amides.
Aplicaciones Científicas De Investigación
Acetic acid;1-ethenylcyclododecan-1-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of acetic acid;1-ethenylcyclododecan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis, releasing acetic acid and 1-ethenylcyclododecan-1-ol, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving nucleophilic attack and subsequent chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
1-Ethenylcyclododecan-1-ol:
Uniqueness
Acetic acid;1-ethenylcyclododecan-1-ol is unique due to its combined properties of acetic acid and 1-ethenylcyclododecan-1-ol. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Propiedades
Número CAS |
92527-72-5 |
|---|---|
Fórmula molecular |
C16H30O3 |
Peso molecular |
270.41 g/mol |
Nombre IUPAC |
acetic acid;1-ethenylcyclododecan-1-ol |
InChI |
InChI=1S/C14H26O.C2H4O2/c1-2-14(15)12-10-8-6-4-3-5-7-9-11-13-14;1-2(3)4/h2,15H,1,3-13H2;1H3,(H,3,4) |
Clave InChI |
LVAMDCKGUPZSRT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C=CC1(CCCCCCCCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)


![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)

![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)

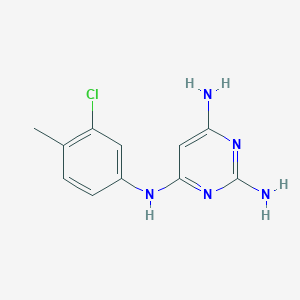
![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
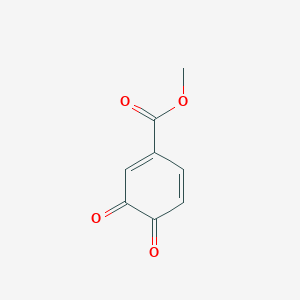
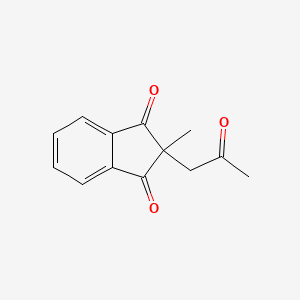
![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)
